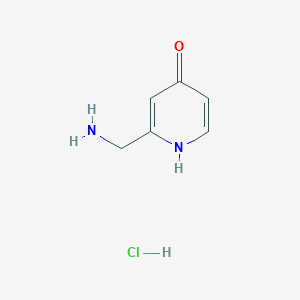
2-(Aminomethyl)pyridin-4-ol hydrochloride
Overview
Description
2-(Aminomethyl)pyridin-4-ol hydrochloride, also known as AMPH, is a chemical compound that has gained significant research interest due to its potential applications in different fields of science and industry. It is used as a key precursor to synthesize various ionic liquids through the formation of β-amino alcohols as intermediates .
Synthesis Analysis
The synthesis of 2-(Aminomethyl)pyridin-4-ol hydrochloride involves several steps. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)pyridin-4-ol hydrochloride is C6H9ClN2O, and its molecular weight is 160.6 g/mol . The InChI code is 1S/C6H8N2O.2ClH/c7-4-5-3-6(9)1-2-8-5;;/h1-3H,4,7H2,(H,8,9);2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Aminomethyl)pyridin-4-ol hydrochloride include a molecular weight of 197.06 and a density of 1.05 g/mL at 25 °C .Scientific Research Applications
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, have been extensively reviewed for their preparation procedures, properties, and complexation capabilities. These compounds exhibit a range of important properties such as spectroscopic characteristics, magnetic properties, and biological activities, suggesting potential areas of application for similar compounds like 2-(Aminomethyl)pyridin-4-ol hydrochloride (Boča, Jameson, & Linert, 2011).
Biological Activities and Therapeutic Potential
Pyridine-based Cu(II) complexes have been highlighted for their exceptional anticancer potency against various cancer cell lines. The complexation of pyridine derivatives with metals, particularly Cu(II), enhances their solubility, bioavailability, and pharmacological effects, indicating the potential therapeutic applications of pyridine derivatives, including 2-(Aminomethyl)pyridin-4-ol hydrochloride in cancer treatment (Alshamrani, 2023).
Medicinal Importance
The medicinal significance of pyridine derivatives spans across various biological activities such as antiviral, antibacterial, anticancer, and anti-inflammatory effects. These compounds are integral to modern medicinal applications, underscoring the potential medical relevance of 2-(Aminomethyl)pyridin-4-ol hydrochloride in developing new therapeutic agents (Altaf et al., 2015).
Chemosensing Applications
Pyridine derivatives also play a crucial role in chemosensing, demonstrating high affinity for various ions and neutral species. This versatility makes them effective chemosensors for detecting different species in environmental, agricultural, and biological samples, suggesting potential research applications for 2-(Aminomethyl)pyridin-4-ol hydrochloride in analytical chemistry and diagnostics (Abu-Taweel et al., 2022).
Safety and Hazards
The safety data sheet (SDS) for 2-(Aminomethyl)pyridin-4-ol hydrochloride indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified under flammable liquids, acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
2-(aminomethyl)-1H-pyridin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-4-5-3-6(9)1-2-8-5;/h1-3H,4,7H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHNTZXDUWITEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=CC1=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)pyridin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



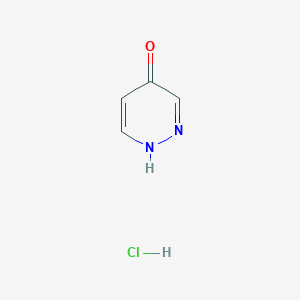
![3-(3-methyl-1,2,4-oxadiazol-5-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-2-amine](/img/structure/B1408481.png)


![(S)-Fmoc-2-amino-5-[(N'-Pbf-N''-Boc-amino)-guanidino]-pentanoic acid](/img/structure/B1408487.png)
![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propyl acetate](/img/structure/B1408488.png)
![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)
![(R)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408491.png)
![(S)-8-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1408492.png)
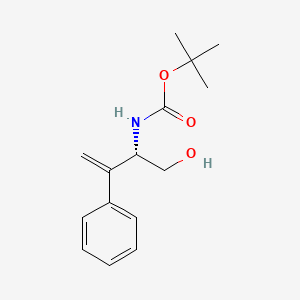

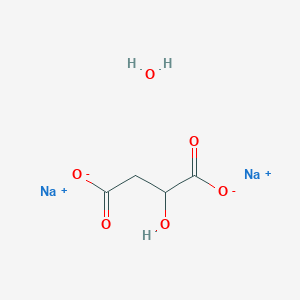
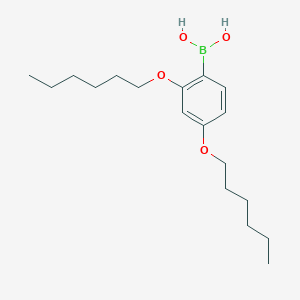
![5-butyl-4-((1E,3E,5E)-5-(5-butyl-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-4(5H)-ylidene)penta-1,3-dien-1-yl)-8-methyl-7,8-dihydrobenzo[cd]furo[2,3-f]indol-5-ium tetrafluoroborate](/img/structure/B1408503.png)